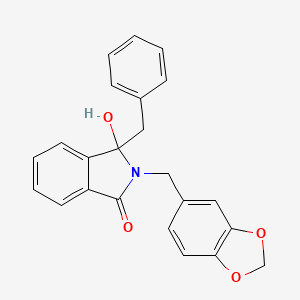![molecular formula C19H21FN2O5S B5290577 N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE](/img/structure/B5290577.png)
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with ethoxy, morpholine-4-sulfonyl, and fluorine groups, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy-Substituted Phenyl Intermediate: The initial step involves the ethoxylation of a suitable phenyl precursor under basic conditions.
Introduction of the Morpholine-4-Sulfonyl Group: The ethoxy-substituted phenyl intermediate is then reacted with morpholine-4-sulfonyl chloride in the presence of a base to introduce the morpholine-4-sulfonyl group.
Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality and cost-effectiveness.
化学反应分析
Types of Reactions
N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure may make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and fluorobenzamide groups.
Industrial Applications: It may find use in various industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorobenzamide groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide
- N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-2-27-18-8-7-14(28(24,25)22-9-11-26-12-10-22)13-17(18)21-19(23)15-5-3-4-6-16(15)20/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUKFUQDUSAEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)

![2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B5290515.png)
![3-{[4-(1-PYRROLIDINYLCARBONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5290528.png)
![2-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5290530.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B5290560.png)
![N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5290570.png)
![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)
![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)
